Tobramycin A is a potent aminoglycoside antibiotic belonging to the subclass of 4,6-disubstituted 2-deoxystreptamines. [] It is a broad-spectrum antibiotic effective against various Gram-negative and some Gram-positive bacteria. Tobramycin A is derived from the bacterium Streptomyces tenebrarius. [] In scientific research, it serves as a valuable tool for studying antibiotic resistance mechanisms, exploring novel drug delivery systems, and investigating the impact of antibiotics on microbial communities.
Deoxystreptamine-kanosaminide is synthesized from natural sources, primarily from Streptomyces species, which are known for their ability to produce various antibiotics. This compound is part of the larger class of aminoglycosides, which are characterized by their amino sugar structures and their mechanism of action that involves inhibiting bacterial protein synthesis.
The synthesis of deoxystreptamine-kanosaminide typically involves several steps:
Deoxystreptamine-kanosaminide participates in various chemical reactions typical for aminoglycosides:
The mechanism through which deoxystreptamine-kanosaminide exerts its antibiotic effect primarily involves binding to bacterial ribosomes. This binding disrupts protein synthesis by:
Studies indicate that modifications in the structure can enhance binding affinity and specificity towards bacterial ribosomes .
Deoxystreptamine-kanosaminide has several applications in scientific research and medicine:
Deoxystreptamine-kanosaminide is a pseudodisaccharide aminoglycoside featuring two distinct cyclohexane-derived rings connected through an oxygen bridge. The compound has the molecular formula C12H25N3O7 and a molecular weight of 323.34 g/mol, with high-resolution mass spectrometry confirming an accurate mass of 323.1693 [2] [3] [7]. The structure consists of a 2-deoxystreptamine moiety linked via glycosidic bond to a kanosamine unit (3-amino-3-deoxyglucose).
X-ray crystallographic analysis reveals absolute stereochemical configurations at multiple chiral centers. The deoxystreptamine subunit exhibits (1S,2S,3R,4S,6R) configuration, while the kanosaminide moiety displays (2S,3R,4S,5S,6R) stereochemistry [3] [6]. This specific spatial arrangement creates three distinct hydrogen-bonding regions: the first involving equatorial hydroxyl groups at C2 and C3 of the streptamine ring, the second centered on the C4' and C6' amino groups of the kanosamine, and the third comprising the glycosidic oxygen and C3 hydroxyl [6].
The canonical SMILES representation is:OC@@HC@HOC@@([H])O[C@@H]2CO [3]
This stereochemically complex structure serves as a biosynthetic precursor for clinically significant aminoglycoside antibiotics, particularly through modifications at the C6' position [4] [7].
The systematic chemical name according to IUPAC conventions is:(2S,3R,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol [2] [5] [10]
This compound is documented under multiple synonyms across scientific literature and commercial catalogs, reflecting its chemical relationships and research contexts:
Table 1: Nomenclature and Registry Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol |
Common Synonym | Tobramycin A |
Alternative Chemical Name | 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine |
CAS Registry Number | 20744-51-8 |
USP Reference Code | 1A01100 |
CID Number | 209916 |
The designation "Tobramycin A" specifically references its structural relationship to the antibiotic tobramycin, where it represents a biosynthetic intermediate or degradation product [3] [6] [10]. Pharmacopeial standards (USP) catalog it under code 1A01100 as a Pharmaceutical Analytical Impurity (PAI), emphasizing its role in quality control of aminoglycoside antibiotics [8] [9].
Deoxystreptamine-kanosaminide exists as a white to off-white crystalline solid with hygroscopic tendencies, requiring storage at 2-8°C in airtight containers to prevent hydration or decomposition [2] [8]. The compound demonstrates high water solubility (>50 mg/mL) due to extensive hydrogen bonding capacity, with calculated hydrogen bond donor and acceptor counts of 7 and 8, respectively. It exhibits negligible solubility in non-polar organic solvents but moderate solubility in methanol and dimethyl sulfoxide [3] [6].
Stability studies indicate decomposition temperatures above 200°C, though no precise melting point is documented in available literature. The compound shows optimal stability in pH 5-7 buffers, with accelerated degradation observed under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, particularly involving hydrolysis of the glycosidic linkage [8]. High-performance liquid chromatography (HPLC) analyses confirm purity specifications exceeding 95% for reference standard applications, with primary impurities comprising stereoisomers and desamino derivatives [2] [10].
Table 2: Experimental and Calculated Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 323.34 g/mol | Mass spectrometry |
Accurate Mass | 323.1693 | HRMS [2] |
logP (Calculated) | -3.42 | XLogP3 [7] |
Hydrogen Bond Donors | 7 | Structural analysis |
Hydrogen Bond Acceptors | 8 | Structural analysis |
Rotatable Bonds | 5 | Computational analysis |
Storage Stability | 2-8°C | USP recommendation [8] |
Purity Specification | >95% | HPLC [2] [10] |
The compound's stability profile necessitates protection from light and oxidative conditions, with analytical standards typically supplied as neat solids rather than solutions to maximize shelf life [8] [9]. These precise physicochemical characteristics govern its applications in pharmaceutical analysis as a reference marker for tobramycin production and quality control processes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3